1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide
Description
1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a triazolo[4,3-b]pyridazine core linked to an indoline moiety via an ethyloxy bridge.
Properties
IUPAC Name |
1-acetyl-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S/c1-12-20-21-17-5-6-18(22-24(12)17)28-10-8-19-29(26,27)15-3-4-16-14(11-15)7-9-23(16)13(2)25/h3-6,11,19H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNPATIYYMACFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with commercially available reagents such as indoline, acetic anhydride, and sulfonyl chloride.
Reaction Sequence:
Acetylation: Indoline is reacted with acetic anhydride in the presence of a base to form 1-acetylindoline.
Sulfonation: The 1-acetylindoline undergoes sulfonation using sulfonyl chloride to yield 1-acetylindoline-5-sulfonyl chloride.
Nucleophilic Substitution: The 1-acetylindoline-5-sulfonyl chloride reacts with 2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethylamine under basic conditions to form the final product, 1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide.
Industrial Production Methods: Industrial production scales up the synthesis using optimized reaction conditions to ensure higher yields and purity. This typically involves:
Continuous Flow Reactions: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysts and Solvents: Employing specific catalysts and solvents that enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as column chromatography and crystallization to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the indoline moiety, resulting in various oxidized derivatives.
Reduction: It can be reduced to modify the functional groups, impacting its reactivity and applications.
Substitution: The sulfonamide and triazole rings allow for nucleophilic and electrophilic substitution reactions, providing a pathway for structural modifications.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides, and amines.
Major Products:
Oxidation: Produces oxidized indoline derivatives.
Reduction: Yields reduced forms of the compound with altered functional groups.
Substitution: Results in various substituted derivatives enhancing the compound's chemical diversity.
Scientific Research Applications
This compound has significant implications across various scientific research fields:
Chemistry: Used as a precursor in synthetic chemistry for creating complex molecules and studying reaction mechanisms.
Biology: Serves as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound interacts with specific enzymes, inhibiting their activity by binding to the active site or allosteric sites.
Cell Signaling Pathways: Modulates cellular signaling pathways by interacting with receptors or intracellular proteins, affecting cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Substituents and Functional Groups
The triazolo[4,3-b]pyridazine core is a common feature in several bioactive compounds. Key differences lie in substituents and appended moieties:
*Note: Molecular formula for the target compound can be inferred as approximately C₂₁H₂₃N₇O₄S based on structure.
Key Observations:
- Substituent Effects : The 3-methyl group on the target compound’s triazolo core may balance steric bulk and electronic effects compared to bulkier groups (e.g., 3-cyclobutyl in ) or polar substituents (e.g., 3-methoxy in AZD5153). Smaller alkyl groups like methyl or ethyl () typically enhance metabolic stability compared to aromatic substituents .
- Sulfonamide Variations : The indoline-sulfonamide moiety in the target compound differs from imidazole-sulfonamide () and sulfonyl-acetic acid (). Indoline’s bicyclic structure may improve binding affinity in hydrophobic pockets compared to simpler sulfonamides.
Physicochemical Properties
- The acetyl group in the target compound may reduce melting points compared to E-4b due to reduced hydrogen bonding capacity.
- Solubility : The acetyl and sulfonamide groups in the target compound likely enhance aqueous solubility compared to cyclobutyl-containing analogs (), which prioritize membrane permeability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
